N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide typically involves the bromination of 2,3-dihydro-1H-indene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetamidation step. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetamidation processes. These processes are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the parent indene derivative.
Substitution: The bromo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the parent indene derivative.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Similar structure but lacks the bromo group.
2-(5 or 6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a similar indene core with different functional groups
Uniqueness
N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
N-(5-bromo-2,3-dihydro-1H-inden-4-yl)acetamide |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)13-11-9-4-2-3-8(9)5-6-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
KMLOQRGNRNJCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=C1CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.